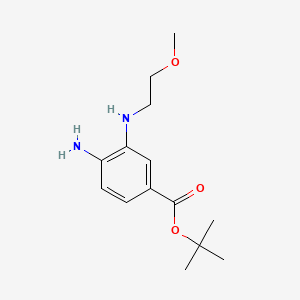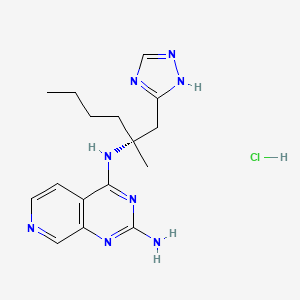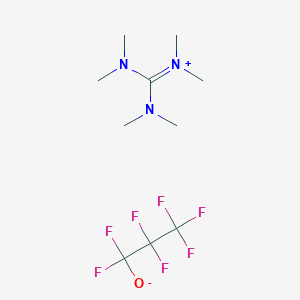
Hexamethylguanidinium heptafluoropropanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethylguanidinium heptafluoropropanolate is a chemical compound with the molecular formula C10H18F7N3O and a molecular weight of 329.26 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique properties, which make it valuable in various scientific applications.
Métodos De Preparación
The preparation of hexamethylguanidinium heptafluoropropanolate involves the synthesis of hexamethylguanidinium cation with heptafluoropropanolate anion . The synthetic routes typically involve the reaction of hexamethylguanidine with heptafluoropropanol under controlled conditions. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety measures.
Análisis De Reacciones Químicas
Hexamethylguanidinium heptafluoropropanolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Aplicaciones Científicas De Investigación
Hexamethylguanidinium heptafluoropropanolate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes . In biology, it is employed in proteomics research to study protein interactions and functions Additionally, in the industry, it is used in the production of advanced materials and as an additive in specialized formulations .
Mecanismo De Acción
The mechanism of action of hexamethylguanidinium heptafluoropropanolate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used . For example, in proteomics research, it may interact with proteins to modulate their activity and interactions .
Comparación Con Compuestos Similares
Hexamethylguanidinium heptafluoropropanolate can be compared with other similar compounds, such as hexamethylguanidinium bis(trifluoromethanesulfonyl)imide and hexamethylguanidinium hexafluorophosphate . These compounds share similar cationic structures but differ in their anionic components. The uniqueness of this compound lies in its specific anion, which imparts distinct properties and reactivity. The choice of anion can significantly influence the thermal, structural, and transport properties of the compound .
Propiedades
Fórmula molecular |
C10H18F7N3O |
|---|---|
Peso molecular |
329.26 g/mol |
Nombre IUPAC |
bis(dimethylamino)methylidene-dimethylazanium;1,1,2,2,3,3,3-heptafluoropropan-1-olate |
InChI |
InChI=1S/C7H18N3.C3F7O/c1-8(2)7(9(3)4)10(5)6;4-1(5,2(6,7)8)3(9,10)11/h1-6H3;/q+1;-1 |
Clave InChI |
CHAMIHWPQOLMMF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=[N+](C)C)N(C)C.C(C([O-])(F)F)(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


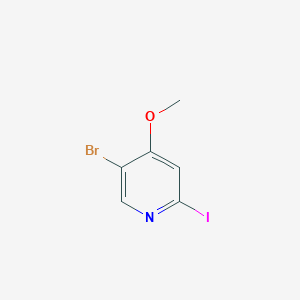
![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)

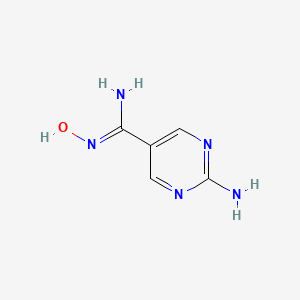
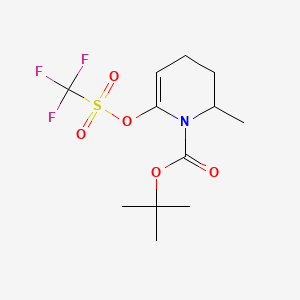
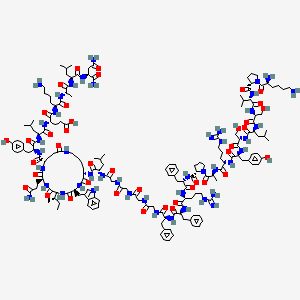
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)


